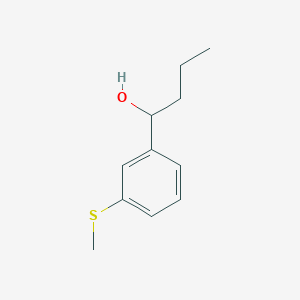

1-(3-(Methylthio)phenyl)butan-1-ol

Description

1-(3-(Methylthio)phenyl)butan-1-ol (CAS: Not explicitly listed in evidence; structural analog: 1-(3-methoxyphenyl)butan-1-ol, CAS 1678-03-1 ) is a secondary alcohol featuring a butan-1-ol chain substituted with a 3-(methylthio)phenyl group. The methylthio (-SMe) substituent confers distinct electronic and lipophilic properties compared to analogs with methoxy (-OCH3) or hydroxyl (-OH) groups.

Properties

IUPAC Name |

1-(3-methylsulfanylphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4,6-8,11-12H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKTWVUOTXUYRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC(=CC=C1)SC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Methylthio)phenyl)butan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-(methylthio)benzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions typically include:

Reagents: 3-(methylthio)benzaldehyde, Grignard reagent (e.g., butylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)

Solvents: Ether or tetrahydrofuran (THF)

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Methylthio)phenyl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) in solvents like dichloromethane.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: 1-(3-(Methylthio)phenyl)butan-1-one

Reduction: 1-(3-(Methylthio)phenyl)butane

Substitution: Various substituted phenylbutanols depending on the nucleophile used.

Scientific Research Applications

1-(3-(Methylthio)phenyl)butan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)phenyl)butan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl and methylthio groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Substituent Effects

- Methylthio (-SMe) vs. Methoxy (-OCH3): The methylthio group in this compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to the methoxy analog (logP ~1.8–2.2) . This enhances membrane permeability but may reduce aqueous solubility.

- Hydroxyl Position: Unlike 3-methylbutan-1-ol (a primary alcohol), the target compound’s secondary alcohol group may lower reactivity in esterification or oxidation reactions .

Physical Properties

- Boiling Point: Branched alcohols like 3-methylbutan-1-ol (bp 132°C ) have lower boiling points than linear isomers. The aromatic substitution in the target compound likely elevates its boiling point beyond 240°C, similar to benzyl alcohol derivatives.

- Density: The methylthio group’s higher atomic weight increases density compared to methoxy analogs (e.g., 1-(3-methoxyphenyl)butan-1-ol) .

Biological Activity

1-(3-(Methylthio)phenyl)butan-1-ol is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

This compound is characterized by its unique structural features, which include a butanol chain and a methylthio group attached to a phenyl ring. This configuration is believed to influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H16OS |

| Molecular Weight | 200.31 g/mol |

| CAS Number | [specific CAS] |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted on different bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of the bacterial cell membrane, leading to increased permeability and cell lysis.

Anticancer Effects

The compound has also been studied for its potential anticancer properties. In vitro assays using human cancer cell lines, such as MCF-7 (breast cancer), showed that this compound induces apoptosis and inhibits cell proliferation. The IC50 values obtained from these studies suggest a significant potency comparable to established chemotherapeutic agents.

Table 1: Anticancer Activity in MCF-7 Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Induces apoptosis; disrupts microtubule formation |

| Doxorubicin | 0.5 | DNA intercalation |

| Paclitaxel | 0.2 | Stabilizes microtubules |

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, the compound has been shown to possess antioxidant capabilities. It scavenges free radicals and reduces oxidative stress in cellular models, which may contribute to its protective effects against various diseases.

Study on Antimicrobial Activity

A recent study published in Pharmaceuticals evaluated the antimicrobial efficacy of various derivatives of butanol compounds, including this compound. The results indicated that this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

Study on Anticancer Activity

Another pivotal study focused on the effects of this compound in MCF-7 breast cancer cells. The findings revealed that treatment with this compound led to G2/M phase cell cycle arrest and subsequent apoptosis, as confirmed by flow cytometry and caspase activity assays.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of the methylthio group enhances membrane permeability, facilitating the entry into cells.

- Microtubule Destabilization : Similar to other known anticancer agents, this compound interferes with microtubule dynamics, leading to cell cycle arrest.

- Reactive Oxygen Species (ROS) Generation : The antioxidant properties may be linked to its ability to modulate ROS levels within cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.